molecular formula C12H15ClO2 B8338961 Ethyl 4-chloro-2,6-dimethylphenylacetate

Ethyl 4-chloro-2,6-dimethylphenylacetate

Cat. No. B8338961
M. Wt: 226.70 g/mol
InChI Key: MQASPAVDOSRIMR-UHFFFAOYSA-N
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Patent
US08507688B2

Procedure details

Ethyl 4-chloro-2,6-dimethylphenylacetate was prepared by the general experimental method from 4-chloro-2,6-dimethylphenylboronic acid (186 mg, 1.00 mmol). This involved using 290 mg [5 mmol] of KF and 418 mg [2.5 mmol] of ethyl bromoacetate. After workup by column chromatography (hexane/ethyl acetate, 5:1), ethyl 4-chloro-2,6-dimethylphenylacetate is obtained as a colourless liquid in a yield of 68% of theory. 1H NMR (400 MHz, CDCl3): δ=7.02 (s, 2H), 4.13 (q, J=0.7 Hz, 2H), 3.62 (s, 2H), 2.29 (s, 6H), 1.23 (t, J=7.2 HZ, 3H) ppm; 13C NMR (101 MHz, CDCl3): δ=170.8, 139.0, 132.2, 131.6, 130.3, 127.9, 113.6, 60.8, 35.0, 20.1, 14.2 ppm; MS (70 eV), m/z (%): 226 (22) [M+], 180 (9), 153 (100), 115 (17), 91 (11); IR (NaCl): ν=2980 (m), 1733 (s), 1328 (w), 1155 (m), 1030 (m) cm−1; elemental analysis: (theor): C=63.58, H=6.67, (exp): C=63.30, H=6.78.
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
418 mg
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5](B(O)O)=[C:4]([CH3:12])[CH:3]=1.[F-].[K+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CCCCCC.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:4]([CH3:12])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
186 mg
Type
reactant
Smiles
ClC1=CC(=C(C(=C1)C)B(O)O)C
Step Two
Name
Quantity
290 mg
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
418 mg
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=C1)C)CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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